tert-Butyl L-prolinate tert-Butyl L-prolinate
Brand Name: Vulcanchem
CAS No.: 2812-46-6
VCID: VC21536534
InChI: InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)7-5-4-6-10-7/h7,10H,4-6H2,1-3H3/t7-/m0/s1
SMILES: CC(C)(C)OC(=O)C1CCCN1
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol

tert-Butyl L-prolinate

CAS No.: 2812-46-6

Cat. No.: VC21536534

Molecular Formula: C9H17NO2

Molecular Weight: 171.24 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl L-prolinate - 2812-46-6

CAS No. 2812-46-6
Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
IUPAC Name tert-butyl (2S)-pyrrolidine-2-carboxylate
Standard InChI InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)7-5-4-6-10-7/h7,10H,4-6H2,1-3H3/t7-/m0/s1
Standard InChI Key XJJBXZIKXFOMLP-UHFFFAOYSA-N
Isomeric SMILES CC(C)(C)OC(=O)[C@@H]1CCCN1
SMILES CC(C)(C)OC(=O)C1CCCN1
Canonical SMILES CC(C)(C)OC(=O)C1CCCN1

Chemical Structure and Properties

tert-Butyl L-prolinate (CAS: 2812-46-6) is a derivative of L-proline with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol . The compound contains a pyrrolidine ring with a tert-butyl ester group attached to the carboxylate carbon.

Physical Properties

PropertyValueReference
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Physical StateLiquid
ColorColorless to pale yellow
Melting Point98-103°C
Boiling Point219.2±33.0°C (Predicted)
Density0.995±0.06 g/cm³ (Predicted)
SolubilitySlightly soluble in chloroform and methanol

Chemical Properties

tert-Butyl L-prolinate demonstrates chemical behaviors characteristic of both amines and esters. The compound features a secondary amine within its pyrrolidine ring, which can participate in various reactions including alkylation, acylation, and coordination with metals. The tert-butyl ester group enhances the compound's lipophilicity and stability against hydrolysis compared to other ester derivatives .

The predicted pKa value of tert-Butyl L-prolinate is approximately 8.32±0.10, indicating its moderate basicity . This property is significant for its applications in catalysis and biochemical reactions. The compound's specific rotation has been measured at -42 ± 2° (c=1 in EtOH at 20°C), confirming its optical activity derived from the stereogenic center at the C-2 position .

Synthesis Methods

Multiple synthetic routes have been developed to prepare tert-Butyl L-prolinate, each with specific advantages depending on scale, available reagents, and desired purity. The most common methods are outlined below.

Esterification with tert-Butanol

The direct esterification of L-proline with tert-butanol represents a straightforward approach for synthesizing tert-Butyl L-prolinate. This reaction typically requires acidic catalysis and water removal to drive the equilibrium toward the ester product .

Fischer Esterification

The Fischer method involves suspending L-proline in an appropriate solvent (typically anhydrous conditions) and bubbling dry HCl gas through the solution . This approach often produces the hydrochloride salt of tert-Butyl L-prolinate, which can be converted to the free base through basification and extraction .

tert-Butyl Dicarbonate Method

Another common synthetic route utilizes di-tert-butyl dicarbonate (Boc2O) as a reagent for esterification. This method has shown good yields (up to 92%) when performed in solvents like dimethylformamide (DMF) . The reaction proceeds through the formation of a mixed anhydride intermediate.

Yield Comparison of Different Methods

Table 2 compares the reported yields of different synthetic methods for preparing tert-Butyl L-prolinate or related compounds:

MethodConditionsYield (%)Reference
Boc-Pro synthesisDMF solvent92
Boc-Pro synthesisDioxane-water (1:1)90
Fischer esterificationAnhydrous ethanol, HCl gas~85 (as hydrochloride)
Cuprate additionFor 5-tert-butyl-L-prolineNot specified

Applications in Research and Industry

tert-Butyl L-prolinate has found diverse applications across multiple scientific disciplines due to its unique structural features and reactivity.

Peptide Synthesis

One of the primary applications of tert-Butyl L-prolinate is in peptide synthesis, where it serves as a valuable building block . The tert-butyl ester group functions as a protecting group for the carboxylic acid functionality, preventing unwanted side reactions during peptide coupling procedures . The incorporation of this derivative in peptide sequences allows researchers to create specific sequences for pharmaceuticals and biologically active compounds with enhanced stability and lipophilicity .

Asymmetric Synthesis and Chiral Catalysis

tert-Butyl L-prolinate and its derivatives function as effective chiral auxiliaries in asymmetric synthesis . The compound enhances the selectivity of various reactions, particularly in:

  • Michael additions involving ketones and nitroalkenes (up to 84% enantiomeric excess)

  • Stereoselective bond formations in the synthesis of enantiomerically pure compounds

  • Facilitating asymmetric organocatalytic reactions where stereocontrol is essential

These applications have significant implications in pharmaceutical development, where the production of single enantiomers is often critical for therapeutic efficacy and safety.

Pharmaceutical Applications

In pharmaceutical research, tert-Butyl L-prolinate contributes to drug development in several ways:

  • As a precursor in the synthesis of angiotensin-converting enzyme inhibitors

  • In the development of radioligands such as [18F]IUR-1602 and [18F]IUR-1601 for imaging neuroinflammation

  • For improving the solubility and bioavailability of proline-containing pharmaceuticals

  • In the synthesis of phenanthroindolizidine alkaloids like (+)-tylophorine and antofine, which possess various biological activities

Biochemical Research

The compound has proven valuable in biochemical investigations focused on:

  • Protein folding mechanisms involving proline residues

  • Enzyme activity studies, particularly those involving proline-rich peptides

  • Understanding the role of proline derivatives in biological systems

Structural Variants and Derivatives

Various structural modifications of tert-Butyl L-prolinate have been developed to explore structure-activity relationships and expand the utility of proline derivatives.

5-tert-Butylproline Derivatives

Researchers have synthesized 5-tert-butylproline derivatives, which incorporate a tert-butyl group at the 5-position of the pyrrolidine ring rather than at the ester functionality . These compounds have been explored for their ability to induce specific conformational constraints in peptides and to promote cis-peptide bond formation .

tert-Butyl 5-oxo-L-prolinate

This oxidized derivative (CAS: 35418-16-7) contains a lactam group in the pyrrolidine ring and retains the tert-butyl ester functionality . It has applications in the synthesis of various bioactive compounds and as a building block for more complex structures.

Salt Forms

tert-Butyl L-prolinate hydrochloride (CAS: 5497-76-7) represents a common salt form of the compound with improved stability and handling properties . This form is particularly useful in peptide synthesis applications where controlled reactivity is essential .

Comparative Analysis

Table 3 presents a comparative analysis of tert-Butyl L-prolinate with structurally related compounds:

CompoundStructure TypeUnique FeaturesApplicationsReference
L-ProlineAmino AcidNatural amino acid; less lipophilic than tert-Butyl L-prolinateProtein synthesis, organocatalysis
tert-Butyl L-prolinateEster derivativeEnhanced lipophilicity; protected carboxyl groupPeptide synthesis, chiral catalysis
tert-Butyl L-prolinate hydrochlorideSalt formImproved stability; water-solublePeptide synthesis, pharmaceutical intermediates
tert-Butyl 5-oxo-L-prolinateLactam derivativeContains lactam functionality; altered reactivitySynthesis of bioactive compounds
cis-5-tert-Butyl-L-prolineRing-substituted prolineConformational constraint; promotes cis-peptide bondsPeptide structure modification

Current Research Trends

Recent research involving tert-Butyl L-prolinate and its derivatives has focused on several innovative areas:

Conformational Studies

Investigations using X-ray crystallography and NMR spectral simulations have provided insights into the conformational behavior of proline derivatives, including how substituents like the tert-butyl group influence molecular structure. These studies are critical for understanding the biological mechanisms underpinning the compound's applications.

Biological Activity Exploration

Preliminary studies suggest potential biological activities for tert-Butyl L-prolinate derivatives, including:

  • Possible anticancer properties that warrant further investigation

  • Potential antibiotic properties, similar to other proline derivatives

  • Neurological modulation capabilities with implications for neuropharmacology

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator